molecular formula C12H6BrN3O3S3 B2850700 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325988-21-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2850700
CAS No.: 325988-21-4
M. Wt: 416.28
InChI Key: SPGCLKPYSWHJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophen-2-yl group at the 4-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O3S3/c13-9-3-1-7(21-9)6-5-20-12(14-6)15-11(17)8-2-4-10(22-8)16(18)19/h1-5H,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGCLKPYSWHJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and implications for medicinal chemistry.

Chemical Structure

The compound features several notable structural components:

  • Bromothiophene moiety : Contributes to its electronic properties.
  • Thiazole ring : Known for its role in various biological activities.
  • Nitro group : Essential for its antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death.

A comparative analysis of similar compounds reveals varying degrees of antimicrobial efficacy:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organisms
5-Nitroimidazole0.78 μMMycobacterium tuberculosis
2-Chloro-3,5-dinitrothiopheneLow MICE. coli, M. luteus, A. niger
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiopheneNot yet establishedVarious

The presence of the nitro group is crucial for the antimicrobial activity, as demonstrated in studies where modifications to this group significantly reduced effectiveness against pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Nitro compounds are known to act as hypoxia-activated prodrugs, which can selectively target cancer cells that are often in a hypoxic state.

Research findings suggest that:

  • The compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

A study demonstrated that derivatives with a nitro group at specific positions showed improved anticancer activity compared to those without .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. The nitro group has been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.

The biological activity of this compound is primarily attributed to:

  • Formation of Reactive Intermediates : Upon reduction, the nitro group generates toxic species that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression.
  • DNA Interaction : Nitro derivatives tend to bind covalently to DNA, causing damage that leads to cell death.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Efficacy :
    • Investigated the MIC values of various nitrothiophenes against E. coli and M. luteus. Results indicated that certain substitutions on the thiophene ring significantly enhanced activity .
  • Anticancer Research :
    • A comparative study on nitrobenzamide derivatives revealed that specific structural features could enhance selectivity towards cancer cells while reducing side effects .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures for further research .

2. Biology

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It can potentially inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
  • Anticancer Properties : Preliminary research suggests that it may interfere with cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .

3. Medicine

  • Drug Development : The compound is being explored as a potential drug candidate for treating various diseases, particularly due to its biological activity against pathogens and cancer cells .
  • Pharmacological Studies : Various derivatives of this compound have been synthesized and evaluated for their pharmacological profiles, indicating broad-spectrum activity against different disease models .

4. Industry

  • Advanced Materials : The unique electronic and optical properties of the compound make it suitable for applications in developing advanced materials such as organic semiconductors and photovoltaic devices .

Antimicrobial Activity

A study demonstrated that N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide showed effective inhibition against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to the compound's ability to disrupt bacterial enzyme function .

Anticancer Research

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. This was particularly noted in breast cancer cells, where it inhibited proliferation significantly compared to control groups .

Data Table: Comparative Activity Profiles

Application AreaActivity TypeTarget Organisms/CellsReference
AntimicrobialBacterial InhibitionMRSA, E. coli
AnticancerCell Proliferation InhibitionBreast Cancer Cells
Drug DevelopmentPotential Drug CandidateVarious Disease Models
Material ScienceElectronic PropertiesOrganic Semiconductors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity :

    • The 5-nitrothiophene carboxamide group (common in compounds from [1-3]) is associated with antibacterial activity, likely due to electron-withdrawing effects enhancing target binding (e.g., bacterial enzymes).
    • Bromine or chlorine atoms (as in [10] and the target compound) may improve lipophilicity, aiding membrane penetration in anticancer applications .
    • Trifluoromethyl groups (e.g., compound 8 in [2]) increase metabolic stability but may reduce purity during synthesis (42% in [1] vs. 99% for difluorophenyl analog).
  • Synthetic Challenges :

    • Bulky substituents (e.g., 3-methoxy-4-(trifluoromethyl)phenyl in [1]) lead to lower purity (42%), suggesting steric hindrance during coupling.
    • Bromine’s electron-deficient nature in the target compound may require optimized reaction conditions (e.g., higher temperatures, as in [2]).

Q & A

Q. Optimization strategies :

  • Temperature control : Reflux conditions (~90°C) improve reaction rates but require careful monitoring to avoid decomposition .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in bromothiophene integration .
  • Purification : Column chromatography or recrystallization (e.g., from DMSO/water) ensures high purity (>95%) .

Basic: Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and nitrothiophene carbons (δ 120–140 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the thiazole and thiophene rings .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and bromine isotope patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., nitro group’s electron-withdrawing effects) and validates experimental data .

Advanced: How can researchers elucidate the mechanism of biological activity for this compound, particularly its interaction with enzyme targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., tyrosine kinases or PFOR enzymes). Key interactions include:
    • Hydrogen bonding between the carboxamide and active-site residues .
    • π-π stacking of the bromothiophene moiety with hydrophobic pockets .
  • Enzyme Inhibition Assays :
    • Measure IC₅₀ values via spectrophotometric methods (e.g., NADH oxidation for PFOR inhibition) .
    • Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Mutagenesis Studies : Modify enzyme active sites to validate binding hypotheses .

Advanced: How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?

Answer:
Discrepancies may arise from:

  • Structural variations : Subtle differences in substituents (e.g., bromine vs. chlorine) alter steric and electronic profiles .
  • Experimental conditions :
    • Buffer pH : Affects ionization of the nitro group, altering binding affinity .
    • Assay temperature : Higher temperatures (37°C vs. 25°C) may destabilize enzyme-compound complexes .
  • Data normalization : Use standardized controls (e.g., reference inhibitors) to calibrate assays across studies .

Advanced: What computational strategies are recommended for predicting the compound’s reactivity and stability under physiological conditions?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation in water/lipid bilayers to predict membrane permeability .
    • Analyze conformational stability of the nitro group under varying pH .
  • Quantum Mechanical Calculations :
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to metabolic modification .
    • Predict redox potentials to assess nitro group reduction in vivo .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and toxicity .

Advanced: How can synthetic byproducts or degradation products be identified and mitigated?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with high sensitivity .
  • Forced Degradation Studies :
    • Expose the compound to heat, light, or hydrolytic conditions to identify degradation pathways .
    • Use stability-indicating HPLC methods to quantify degradation .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.